N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
Properties
Molecular Formula |
C21H15Cl2N3O3S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H15Cl2N3O3S/c1-24(15-6-2-4-13(22)10-15)18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)16-7-3-5-14(23)11-16/h2-11H,12H2,1H3 |
InChI Key |
GRPLRMUUYXSGOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminothiophene-2-Carboxylates
A literature-supported approach involves reacting 3-aminothiophene-2-carboxylates with urea or thiourea under high-temperature conditions. For example:
- 3-Amino-4-(3-chlorophenyl)thiophene-2-carboxylate is synthesized via the Gewald reaction, combining 3-chlorobenzaldehyde, cyanoacetamide, and sulfur in the presence of a base.
- Cyclization with urea at 190°C yields 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .
Reaction Conditions
- Solvent: Dimethyl sulfoxide (DMSO) or ethanol
- Temperature: 120–190°C
- Catalyst: Anhydrous potassium carbonate or triethylamine
Introduction of the Acetamide Side Chain
The acetamide moiety at position 1 is introduced via nucleophilic substitution or alkylation of a halogenated intermediate.
Halogenation at Position 1
The thieno[3,2-d]pyrimidine-2,4-dione core is chlorinated using phosphorus oxychloride (POCl₃) to yield 1-chloro-3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .
Procedure
Coupling with N-Methyl-N-(3-Chlorophenyl)Acetamide
The chlorinated intermediate reacts with N-methyl-N-(3-chlorophenyl)acetamide in the presence of a base:
Stepwise Synthesis of N-Methyl-N-(3-Chlorophenyl)Acetamide
- Acylation of 3-Chloroaniline : React 3-chloroaniline with methyl chloroacetate in dichloromethane (DCM) using triethylamine as a base.
- N-Methylation : Treat the resulting N-(3-chlorophenyl)acetamide with methyl iodide in dimethylformamide (DMF) and potassium carbonate.
Coupling Reaction
- Combine 1-chloro-3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione (1 eq), N-methyl-N-(3-chlorophenyl)acetamide (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in tert-butanol.
- Heat at 60–70°C for 12 hours.
Optimization and Mechanistic Insights
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields during cyclization and coupling steps. For instance, cyclization of thiourea derivatives under microwave conditions achieves 85–90% yields in 30 minutes versus 12 hours conventionally.
Regioselectivity in Cyclization
Density functional theory (DFT) studies on analogous systems reveal that cyclization proceeds via a six-membered transition state, with the 3-chlorophenyl group orienting para to the reacting amine group to minimize steric hindrance.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Distinct signals for the N-methyl group (δ 3.2–3.4 ppm) and aromatic protons (δ 7.3–8.1 ppm).
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).
- Mass Spectrometry : Molecular ion peak at m/z 456.0 ([M+H]⁺).
Challenges and Alternative Routes
Competing Side Reactions
Alternative Coupling Strategies
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling could potentially introduce the acetamide side chain but remains unexplored for this scaffold.
Industrial-Scale Considerations
- Cost Efficiency : Gewald reaction components (sulfur, aldehydes) are economical for bulk synthesis.
- Green Chemistry : Substituting DMSO with ionic liquids or water-ethanol mixtures reduces environmental impact.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thienopyrimidinone derivatives and aryl-substituted acetamides. Below is a comparative analysis with structurally related compounds from the literature:
Key Differences and Implications
Core Heterocycle Variations: The target compound uses a thieno[3,2-d]pyrimidine-2,4-dione core, whereas analogues like 3i employ pyridine scaffolds.
Substituent Effects :
- Chlorophenyl Positioning : The target compound’s dual 3-chlorophenyl groups differ from the 2,5-dichlorophenyl in , which may alter steric hindrance and electronic effects. Meta-substitution (3-chloro) balances lipophilicity and steric accessibility compared to ortho/para positions.
- Side Chain Flexibility : The N-methylacetamide group in the target compound contrasts with the phenethylacetamide in . Methylation reduces hydrogen-bonding capacity but improves metabolic resistance compared to bulkier alkyl chains.
The thienopyrimidine core in the target compound may confer broader kinase inhibition, as seen in similar derivatives .
Physicochemical Properties
Notes:
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thienopyrimidine core, which is known for various pharmacological properties. The presence of the 3-chlorophenyl group suggests potential interactions with biological targets, enhancing its activity against certain diseases.
| Property | Value |
|---|---|
| Molecular Formula | C26H23ClN4O4 |
| Molecular Weight | 466.92 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide |
Research indicates that thienopyrimidine derivatives may exhibit significant antitumor and antimicrobial activities. The biological activity of this compound can be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.
- Inhibition of Hedgehog Signaling Pathway : Studies have shown that compounds with similar structures can inhibit the Hedgehog (Hh) signaling pathway, which is crucial in various cancers. This inhibition occurs through the antagonism of phosphodiesterase (PDE) activity, leading to reduced Gli1 activation in cancerous cells .
- Antimicrobial Activity : Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. They have shown effectiveness against a range of pathogens by disrupting cellular processes essential for bacterial survival.
Case Studies
A notable study focused on the synthesis and evaluation of various thienopyrimidine derivatives demonstrated that modifications at specific positions on the thienopyrimidine core could lead to enhanced biological activities. For instance:
- Compound EGM1 was modified to improve its lipophilicity and potency against Hh signaling inhibitors. Structural modifications resulted in derivatives that maintained high binding affinity while exhibiting lower toxicity profiles .
- Another study highlighted the structure-activity relationship (SAR) of thienopyrimidines, indicating that certain substitutions could lead to improved inhibitory effects on tumor growth in vitro .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
